molecular formula C10H13NO3S2 B11853996 N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide CAS No. 148810-83-7

N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide

Cat. No.: B11853996
CAS No.: 148810-83-7
M. Wt: 259.3 g/mol
InChI Key: WJXLCNFSFHSWMJ-IMTBSYHQSA-N
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Description

N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is a complex organic compound with a unique structure that includes a thieno[2,3-b]thiopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-b]thiopyran ring system, followed by the introduction of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. Detailed studies are required to fully elucidate the molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-b]thiopyran derivatives and related sulfur-containing heterocycles. Examples include:

  • Thieno[2,3-b]thiopyran-4-yl derivatives
  • Sulfoxides and sulfones with similar ring structures

Uniqueness

N-((4R,6S)-6-Methyl-7,7-dioxido-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

148810-83-7

Molecular Formula

C10H13NO3S2

Molecular Weight

259.3 g/mol

IUPAC Name

N-[(4R,6S)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide

InChI

InChI=1S/C10H13NO3S2/c1-6-5-9(11-7(2)12)8-3-4-15-10(8)16(6,13)14/h3-4,6,9H,5H2,1-2H3,(H,11,12)/t6-,9+/m0/s1

InChI Key

WJXLCNFSFHSWMJ-IMTBSYHQSA-N

Isomeric SMILES

C[C@H]1C[C@H](C2=C(S1(=O)=O)SC=C2)NC(=O)C

Canonical SMILES

CC1CC(C2=C(S1(=O)=O)SC=C2)NC(=O)C

Origin of Product

United States

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